molecular formula C21H18FN3O4S B2677111 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one CAS No. 1251634-83-9

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one

Cat. No. B2677111
CAS RN: 1251634-83-9
M. Wt: 427.45
InChI Key: PHQJECPZDCBEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H18FN3O4S and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Synthesis and Evaluation of Derivatives : Research on the synthesis and characterization of novel quinazolinone derivatives, including their anti-inflammatory and analgesic activities, suggests a broad interest in exploring the therapeutic potentials of compounds with similar structures (Farag et al., 2012). This indicates the chemical's relevance in medicinal chemistry for developing new pharmacological agents.

  • Metal-Free Oxidative Reactions : A study focusing on the efficient metal-free oxidative α-cyanation of tetrahydroisoquinolines underlines the chemical versatility and potential utility in synthetic organic chemistry (Yan et al., 2014). Such reactions are pivotal for constructing complex molecules with potential biological activities.

Electrochromic Applications

  • Electrochromic Materials : The development of electron-deficient conjugated polymers based on pyrrolo-acenaphtho-pyridazine-diones for electrochromic devices shows the compound's potential applicability in materials science, especially in creating smart windows and displays with reversible color changes (Cho et al., 2015). This application could be relevant for compounds with similar electron-deficient characteristics.

Mechanistic Insights in Enzyme Inhibition

  • Inhibition Studies on Enzymes : Research into the binding of tetrahydroisoquinolines to the active site of enzymes, such as phenylethanolamine N-methyltransferase, provides mechanistic insights that could be beneficial for designing enzyme inhibitors with therapeutic potential (Grunewald et al., 2006). Such studies are crucial for drug discovery and understanding the molecular basis of diseases.

Antimicrobial and Pharmacological Screening

  • Synthesis for Biological Screening : Efforts in synthesizing fluoro-substituted benzothiazoles and quinazolinyl imidazoles for biological and pharmacological screening, including antimicrobial and anti-inflammatory activities, highlight the ongoing research into compounds with potential therapeutic benefits (Patel et al., 2009). This underscores the importance of structural analogues in drug development.

properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3-fluorophenyl)sulfonylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c22-17-6-3-7-18(12-17)30(28,29)19-8-9-20(26)25(23-19)14-21(27)24-11-10-15-4-1-2-5-16(15)13-24/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQJECPZDCBEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.